molecular formula C8H9Br B114395 1-Bromo-2,5-octadiyne CAS No. 1558-79-8

1-Bromo-2,5-octadiyne

Cat. No.: B114395
CAS No.: 1558-79-8
M. Wt: 185.06 g/mol
InChI Key: MBUCOKBZJPDVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,5-octadiyne is a chemical compound with the molecular formula C8H9Br. It is characterized by the presence of a bromine atom attached to an octadiyne backbone, which consists of eight carbon atoms with two triple bonds. This compound is a pale yellow oil and is known for its strong, pungent odor .

Preparation Methods

1-Bromo-2,5-octadiyne can be synthesized through various methods. One common synthetic route involves the bromination of 2,5-octadiyn-1-ol. This reaction typically uses phosphorus tribromide in the presence of pyridine and diethyl ether as solvents . Another method involves the reaction of 1,6-dibromohexane with a base to form 1,6-diynehexane, followed by bromination . These methods require careful handling and specific reaction conditions to ensure safety and high yield.

Chemical Reactions Analysis

1-Bromo-2,5-octadiyne undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2,5-octadiyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-octadiyne involves its reactive alkyne and bromine groups. These groups can interact with various molecular targets, facilitating the formation of new chemical bonds. The exact molecular pathways depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

1-Bromo-2,5-octadiyne can be compared with other similar compounds, such as:

    1-Iodo-2,5-octadiyne: Similar structure but with an iodine atom instead of bromine.

    1-Chloro-2,5-octadiyne: Similar structure but with a chlorine atom instead of bromine.

    2,5-Hexadiyne: Lacks the bromine atom, making it less reactive in certain substitution reactions.

The uniqueness of this compound lies in its combination of alkyne and bromine functionalities, which provide versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-bromoocta-2,5-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c1-2-3-4-5-6-7-8-9/h2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUCOKBZJPDVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC#CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,5-octadiyne
Reactant of Route 2
1-Bromo-2,5-octadiyne
Reactant of Route 3
Reactant of Route 3
1-Bromo-2,5-octadiyne
Reactant of Route 4
1-Bromo-2,5-octadiyne
Reactant of Route 5
1-Bromo-2,5-octadiyne
Reactant of Route 6
1-Bromo-2,5-octadiyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.